molecular formula C28H25BrN2O3 B12148051 9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12148051
M. Wt: 517.4 g/mol
InChI Key: DZAGCZWOVSFLMW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused bicyclic core with bromine at position 9 and two 4-(prop-2-en-1-yloxy)phenyl groups at positions 2 and 4. The bromine atom enhances molecular weight (estimated ~518 g/mol) and could participate in halogen bonding, influencing intermolecular interactions.

Properties

Molecular Formula

C28H25BrN2O3

Molecular Weight

517.4 g/mol

IUPAC Name

9-bromo-2,5-bis(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H25BrN2O3/c1-3-15-32-22-10-5-19(6-11-22)25-18-26-24-17-21(29)9-14-27(24)34-28(31(26)30-25)20-7-12-23(13-8-20)33-16-4-2/h3-14,17,26,28H,1-2,15-16,18H2

InChI Key

DZAGCZWOVSFLMW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the formation of the pyrazolo[1,5-c][1,3]benzoxazine core through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Effects

  • This contrasts with chlorophenyl (electron-withdrawing) or methoxy (electron-donating) groups in analogs .
  • Bromine vs.
  • Nitro Groups : Derivatives with nitro substituents (e.g., and ) exhibit higher reactivity and possible toxicity, limiting their biomedical applications without further modification .

Biological Activity

9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential biological activities. This article reviews its structure, synthesis, and various biological activities supported by empirical data and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C28H25BrN2O3
  • Molecular Weight : 517.4 g/mol
  • IUPAC Name : 9-bromo-2,5-bis(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

The structure features a bromine atom and two prop-2-enoxy phenyl groups attached to a dihydropyrazolo benzoxazine core, contributing to its potential reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression at the G2/M phase.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of bacterial strains.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

These results indicate its potential as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated a strong ability to neutralize free radicals, suggesting that it may have protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Researchers treated MCF-7 (breast cancer) and A549 (lung cancer) cell lines with varying concentrations of the compound.
    • Results showed a dose-dependent reduction in cell viability with IC50 values of approximately 20 µM for MCF-7 and 25 µM for A549 cells.
  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of the compound against clinical isolates of Staphylococcus aureus.
    • The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Oxidative Stress Study :
    • In an animal model subjected to oxidative stress via hydrogen peroxide exposure, administration of the compound significantly reduced biomarkers of oxidative damage.

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